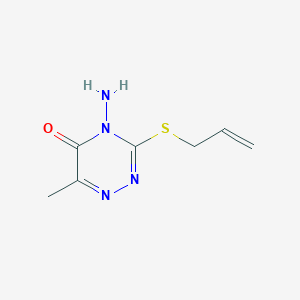

4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one

Description

Properties

IUPAC Name |

4-amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4OS/c1-3-4-13-7-10-9-5(2)6(12)11(7)8/h3H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWJLUBKVLJKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364432 | |

| Record name | ST50055580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220637-24-1 | |

| Record name | ST50055580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of a base such as triethylamine and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Microwave-assisted synthesis is another approach that can be employed to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the prop-2-enylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in their metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, applications, and toxicity data of 4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one with related triazinone derivatives:

Key Findings

Substituent Impact on Activity: Position 3: Thio/sulfanyl groups (e.g., methylthio, prop-2-enylsulfanyl) enhance reactivity and ligand properties for metal coordination . Position 6: Bulky groups (e.g., tert-butyl in metribuzin) improve soil persistence and herbicidal selectivity , while phenyl (metamitron) enhances affinity for plant enzyme targets .

Toxicity Profiles :

- Metamitron’s neurotoxicity and low LD50 in rats highlight the importance of substituent choice for safety .

- Prop-2-enylsulfanyl’s allyl group may introduce reactivity that could affect metabolic pathways, warranting further toxicological studies for the target compound.

Synthetic Routes: Triazinones are often synthesized via cyclocondensation of thiocarbohydrazide with carbonyl compounds . For example, metribuzin is prepared from thiocarbohydrazide and trimethyl pyruvic acid . The prop-2-enylsulfanyl group in the target compound may arise from alkylation of a mercapto precursor (e.g., 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5-one) with allyl halides, analogous to metribuzin’s synthesis using ethylating agents .

Biological Activity: Triazinones with anti-HIV activity (e.g., compound 33 in Scheme 11 ) feature fused heterocyclic systems, suggesting that the target compound’s allylthio group could be modified for medicinal applications.

Biological Activity

4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one (CAS Number: 220637-24-1) is a heterocyclic compound belonging to the triazine family. Its structure includes a triazine ring with an amino group, a methyl group, and a prop-2-enylsulfanyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

The chemical properties of 4-amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃OS |

| Molecular Weight | 198.25 g/mol |

| LogP | 0.5198 |

| PSA (Polar Surface Area) | 99.1 Ų |

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions of triazine derivatives with appropriate thiols under basic conditions. For instance, the reaction of 2,4,6-trichloro-1,3,5-triazine with prop-2-enylthiol can yield the desired product.

Antimicrobial Activity

Research has indicated that 4-amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the inhibition of bacterial virulence factors such as capsule and lipopolysaccharide biosynthesis .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer activity. It has shown potential in inhibiting tumor cell proliferation in vitro. The exact mechanism is still under investigation but may involve interference with cellular signaling pathways critical for cancer cell survival .

Antiviral and Antifungal Properties

There is emerging evidence that compounds similar to 4-amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one could exhibit antiviral and antifungal activities. These activities are hypothesized to arise from the compound's ability to disrupt viral replication processes and fungal cell wall synthesis .

Case Studies

- Antibacterial Efficacy : A study conducted by El-Shehawy et al. demonstrated that the compound was effective against both gram-positive and gram-negative bacteria. The study employed agar diffusion methods to measure inhibition zones, which indicated promising antibacterial activity comparable to standard antibiotics .

- Anticancer Research : In a laboratory setting, the compound was tested on various cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with triazine precursors. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature : Controlled heating (80–120°C) to prevent side reactions like premature thiol group oxidation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazine core .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodology :

- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and quantify via HPLC-UV at λ~280 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .

- Key Findings : The allylthioether group may reduce aqueous solubility compared to methylthio analogs, necessitating co-solvents (e.g., PEG-400) for biological assays .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Techniques :

- NMR : H/C NMR to confirm substitution patterns and tautomeric forms (e.g., thione vs. thiol) .

- Mass spectrometry : High-resolution MS to verify molecular ions and fragmentation pathways .

- FT-IR : Identify characteristic bands (e.g., N-H stretch at 3300 cm⁻¹, C=S at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Assay standardization : Compare MIC values against S. aureus and E. coli using identical inoculum sizes and growth media .

- Structural analogs : Synthesize derivatives (e.g., replacing prop-2-enyl with tert-butyl) to isolate the role of the allylthioether group in activity .

- Case Study : Discrepancies in antifungal activity may arise from differences in cell wall permeability across fungal species .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this triazinone?

- Mechanistic insights :

- In polar solvents (ethanol/pyridine), nucleophiles attack the triazine C=O group, forming hydrazone derivatives .

- In non-polar solvents (THF), electrophiles target the sulfur atom, yielding disulfide-linked adducts .

Q. How can QSAR models predict the herbicidal efficacy of derivatives?

- Methodology :

- Descriptors : Compute logP, molecular polarizability, and H-bond acceptor counts .

- Training data : Use IC₅₀ values from Arabidopsis root growth inhibition assays .

Q. What advanced techniques resolve conflicting spectral data for tautomeric forms?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.